REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[C:2]([O:4]C)=O.C[O-].[Na+].CO.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:23])[CH3:22])=[CH:17][CH:16]=1.Cl>C(OCC)C.C(OCC)(=O)C>[CH3:8][O:7][C:1](=[O:6])[C:2](=[O:4])[CH2:22][C:21]([C:18]1[CH:19]=[CH:20][C:15]([Cl:14])=[CH:16][CH:17]=1)=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25.94 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the reaction dropwise over 3 minutes
|
Duration
|
3 min
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with brine (350 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)C1=CC=C(C=C1)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |